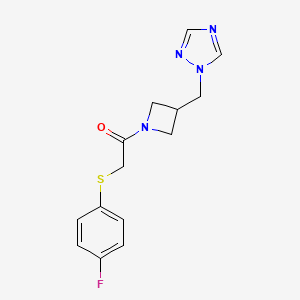
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C14H15FN4OS and its molecular weight is 306.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a thioether group. These components contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and fungal growth. The azetidine ring provides structural stability and may interact with receptors or enzymes associated with various biological pathways. The thioether group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, similar triazole-based compounds have shown effectiveness against various bacterial strains and fungi by inhibiting their growth through enzyme inhibition. Preliminary studies suggest that this compound may exhibit comparable antimicrobial effects .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. Studies on related triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest mediated by the inhibition of specific signaling pathways .
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Antifungal Activity : A study found that triazole derivatives can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. This pathway is critical for maintaining fungal cell membrane integrity .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain triazole-containing compounds exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating significant anticancer potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity. For example, modifications to the thioether group can influence binding affinity and selectivity towards specific targets.
Data Table: Biological Activity Overview
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-12-1-3-13(4-2-12)21-8-14(20)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMADIURNVTIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














